2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide
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Overview
Description
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 2-methoxyphenylamine can be reacted with an appropriate isocyanate to form the urea derivative.
Final Coupling: The thiazole derivative is then coupled with the urea derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide.
Reduction: Formation of 2-(2-(3-(2-methoxyphenyl)amino)thiazol-4-yl)-N-(3-phenylpropyl)acetamide.
Substitution: Formation of halogenated derivatives of the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds through the urea linkage makes it a candidate for enzyme inhibition studies.
Medicine
Medicinally, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide could be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, possibly leading to the development of new drugs.
Industry
In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide would depend on its specific application. Generally, it could act by binding to a specific target protein, thereby inhibiting its function. The urea linkage and thiazole ring are key structural features that facilitate binding through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3-(2-hydroxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide
- 2-(2-(3-(2-chlorophenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(3-phenylpropyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can also affect the compound’s ability to interact with biological targets, potentially enhancing its efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-29-19-12-6-5-11-18(19)25-21(28)26-22-24-17(15-30-22)14-20(27)23-13-7-10-16-8-3-2-4-9-16/h2-6,8-9,11-12,15H,7,10,13-14H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQIUKREVRVAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NCCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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